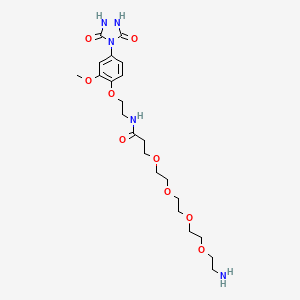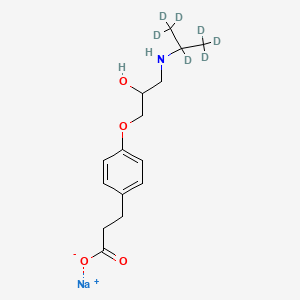
KRAS G12C inhibitor 34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 34 is a compound designed to target the KRAS G12C mutation, a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell growth and cancer progression . KRAS G12C inhibitors, such as this compound, have shown promise in selectively targeting and inhibiting the mutant KRAS protein, thereby halting cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. One common synthetic route includes:
Formation of the tetrahydropyridopyrimidine core: This step involves a series of nucleophilic aromatic substitution (SNAr) reactions to introduce the necessary functional groups.
Introduction of chiral piperazine: This is achieved through a regioselective SNAr reaction, followed by the installation of the prolinol subunit via palladium-catalyzed C-O bond formation.
Oxidation of sulfide intermediate: A transition-metal-free oxidation is performed to convert the sulfide intermediate to the desired product.
Industrial Production Methods
Industrial production of KRAS G12C inhibitor 34 involves scaling up the synthetic route while ensuring high yield and purity. This often includes optimizing reaction conditions, using chromatography-free processes, and employing robust purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 34 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Substitution: Nucleophilic aromatic substitution reactions to introduce functional groups.
Reduction: Reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include the desired this compound, along with various intermediates such as sulfoxides, sulfones, and amines .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 34 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C mutants.
Medicine: Under investigation in clinical trials for the treatment of cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting KRAS G12C.
Mecanismo De Acción
KRAS G12C inhibitor 34 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein . This binding locks the KRAS protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Sotorasib (AMG 510): Another KRAS G12C inhibitor that has received FDA approval for the treatment of non-small cell lung cancer.
Adagrasib (MRTX849): A KRAS G12C inhibitor with a similar mechanism of action, currently under clinical investigation.
Uniqueness
KRAS G12C inhibitor 34 is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein . It has shown promising results in preclinical studies, demonstrating potent anti-tumor activity and a favorable safety profile .
Propiedades
Fórmula molecular |
C32H32ClN5O3 |
|---|---|
Peso molecular |
570.1 g/mol |
Nombre IUPAC |
(4aR)-7-chloro-8-(5-methyl-1H-indazol-4-yl)-10-(2-propan-2-ylanilino)-3-prop-2-enoyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazepin-11-one |
InChI |
InChI=1S/C32H32ClN5O3/c1-5-27(39)37-12-13-38-20(16-37)17-41-31-29(32(38)40)26(35-24-9-7-6-8-21(24)18(2)3)14-22(30(31)33)28-19(4)10-11-25-23(28)15-34-36-25/h5-11,14-15,18,20,35H,1,12-13,16-17H2,2-4H3,(H,34,36)/t20-/m1/s1 |
Clave InChI |
SPPFMHRDAZXATL-HXUWFJFHSA-N |
SMILES isomérico |
CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OC[C@H]5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |
SMILES canónico |
CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OCC5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

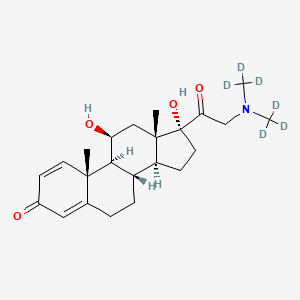


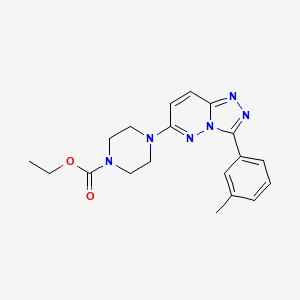


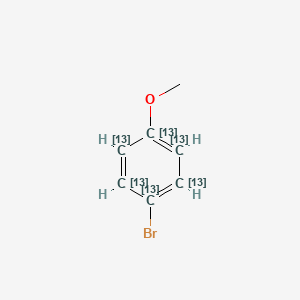
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


